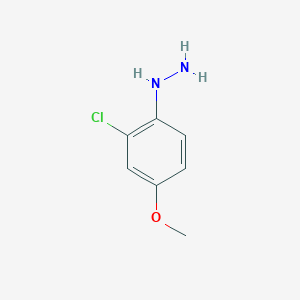
2-Chloro-4-methoxyphenylhydrazine
概要
説明
“2-Chloro-4-methoxyphenylhydrazine” is a chemical compound . It is a derivative of phenylhydrazine where the phenyl group is substituted with a methoxy group at the 4th position and a chlorine atom at the 2nd position .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H9ClN2O . The structure includes a phenyl ring with a methoxy group (OCH3) at the 4th position and a chlorine atom at the 2nd position. The phenyl ring is also attached to a hydrazine group (NHNH2) .
科学的研究の応用
Organic Synthesis and Ligand Formation
- Synthesis of Pyrazole Ligands and Metal Complexes: 2-Chloro-4-methoxyphenylhydrazine derivatives have been utilized in the synthesis of highly substituted pyrazole ligands. These ligands were further used to form complexes with platinum(II) and palladium(II) metal ions, indicating their potential application in coordination chemistry and catalysis (Budzisz, Małecka, & Nawrot, 2004).
Analytical Chemistry
- Differentiation of Isomeric Compounds: Research has shown that derivatives of this compound can be used in distinguishing ortho-, meta-, or para-positional isomers of certain compounds through ESI-MS2, demonstrating its application in analytical chemistry and mass spectrometry (Jiang, Bian, Pan, & Lai, 2011).
Corrosion Inhibition
- Inhibition of Metal Corrosion: Compounds derived from this compound have shown effectiveness as corrosion inhibitors for metals in acidic media. This suggests their potential application in industrial processes and materials protection (Elkadi, Mernari, Traisnel, Bentiss, & Lagrenée, 2000).
Pharmaceutical Research
- Synthesis of Antidepressant Compounds: Derivatives have been synthesized and evaluated for antidepressant activities, indicating their potential application in developing new therapeutic agents (Palaska, Aytemir, Uzbay, & Erol, 2001).
Materials Science
- Functionalization of Carbon Nanotubes: The 4-methoxyphenyl free radicals, generated from this compound, have been used for the sidewall functionalization of single-wall carbon nanotubes (SWNTs). This application highlights its role in modifying nanomaterials for enhanced properties (Liu et al., 2006).
Safety and Hazards
作用機序
Target of Action
Hydrazones, a class of compounds to which 2-chloro-4-methoxyphenylhydrazine belongs, are known to react with aldehydes and ketones .
Mode of Action
The mode of action of this compound involves its interaction with its targets. In the case of aldehydes and ketones, the nitrogen in the hydrazone acts as a nucleophile, competing with oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from the reaction of hydrazones with aldehydes and ketones is a well-known biochemical pathway .
Result of Action
The formation of oximes and hydrazones from the reaction of hydrazones with aldehydes and ketones can have various effects depending on the specific aldehyde or ketone involved .
生化学分析
Biochemical Properties
2-Chloro-4-methoxyphenylhydrazine plays a crucial role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound’s hydrazine group acts as a nucleophile, attacking the carbonyl carbon of aldehydes and ketones, leading to the formation of hydrazones. This interaction is facilitated by the electron-donating methoxy group, which enhances the nucleophilicity of the hydrazine moiety.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce oxidative stress in certain cell types, leading to the activation of stress-responsive signaling pathways . Additionally, this compound can modulate the expression of genes involved in antioxidant defense, apoptosis, and cell cycle regulation. These effects highlight the compound’s potential as a tool for studying cellular responses to oxidative stress and other environmental stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can form covalent bonds with proteins and enzymes, leading to their inhibition or activation . For example, this compound can inhibit the activity of certain enzymes by forming stable hydrazone adducts with their active site residues. This inhibition can alter the enzyme’s catalytic activity and affect downstream metabolic pathways. Additionally, the compound’s ability to form hydrazones with carbonyl-containing biomolecules can lead to changes in protein function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when designing experiments. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects should be carefully monitored to ensure accurate and reproducible results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant biochemical and physiological changes . For instance, high doses of this compound can lead to oxidative stress, inflammation, and tissue damage. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies to avoid toxicity and ensure the compound’s efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and detoxification . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. These interactions can affect the compound’s localization, concentration, and overall activity.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals . The compound can localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus. Its localization can influence its activity and function, as well as its ability to interact with specific biomolecules. Post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, where it can exert its biochemical effects.
特性
IUPAC Name |
(2-chloro-4-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPRDFGZMHHMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


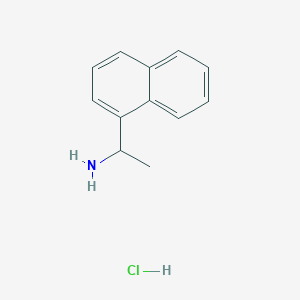

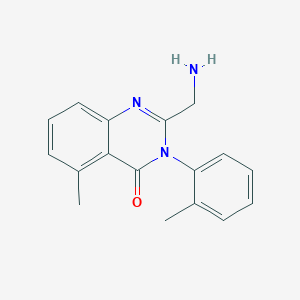

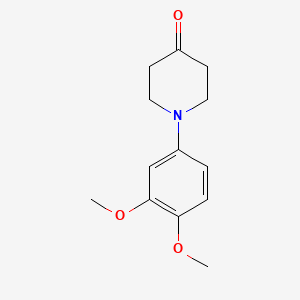

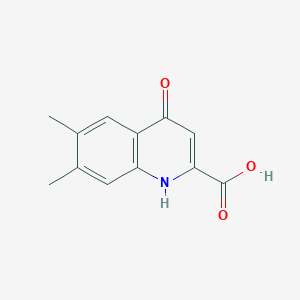
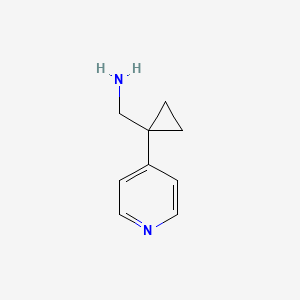
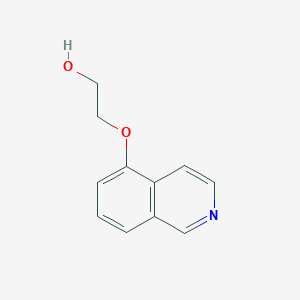
![1-[2-(Methylsulfonyl)benzyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B1647921.png)




